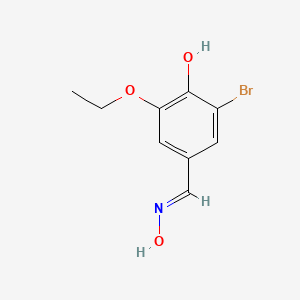

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime

Description

Properties

IUPAC Name |

2-bromo-6-ethoxy-4-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-14-8-4-6(5-11-13)3-7(10)9(8)12/h3-5,12-13H,2H2,1H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFPCKOFKFUDOZ-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime typically involves the following steps:

Bromination: The starting material, 5-ethoxy-4-hydroxybenzaldehyde, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine to form the oxime derivative.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxime group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

Reduction: 3-Bromo-5-ethoxy-4-hydroxybenzylamine.

Substitution: Various substituted benzaldehyde oxime derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Study of Reaction Mechanisms: Employed in mechanistic studies to understand the behavior of oxime and bromine substituents in organic reactions.

Biology:

Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor due to the presence of the oxime group, which can interact with active sites of enzymes.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The bromine and ethoxy substituents may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Brominated Benzaldehyde Oximes

The substitution pattern on the benzaldehyde ring significantly influences the compound’s physicochemical and biological properties. Below is a comparison with closely related analogs:

Structural Insights :

- Electron-Withdrawing Effects : Bromine at position 3 enhances electrophilicity of the aldehyde/oxime group, influencing reactivity in coordination chemistry .

- Hydrogen Bonding : The hydroxyl group at position 4 in the target compound may enhance solubility in polar solvents compared to analogs with methoxy or isopropoxy groups .

Spectroscopic and Crystallographic Data

- Bond Lengths: The N-O and C=N bond lengths in oximes are critical for stability. For example: In 6-hydroxy-3-(hydroxyimino)indolin-2-one, N-O = 1.361 Å and C=N = 1.286 Å . In the target compound, similar bond lengths are expected, though crystallographic data is lacking.

Geometry : Octahedral coordination is observed in metal complexes of related hydrazone ligands, suggesting the oxime acts as a bidentate ligand via N and O atoms .

Biological Activity

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime is an organic compound with the molecular formula CHBrO. This compound is notable for its unique structural features, including a bromine atom, an ethoxy group, and a hydroxy substituent on the benzene ring. The conversion of the aldehyde group to an oxime enhances its potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves two main steps:

- Bromination : The starting material, 5-ethoxy-4-hydroxybenzaldehyde, is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.

- Oximation : The resulting brominated product is treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine to form the oxime derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The oxime group can form hydrogen bonds or coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This interaction may lead to altered enzymatic functions, which is crucial in drug development.

- Receptor Binding : The presence of bromine and ethoxy groups may enhance binding affinity and specificity towards certain receptors, influencing biological pathways.

Biological Activity

Research indicates several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing hydroxy and methoxy groups have shown potent antibacterial activity against Gram-positive strains such as Enterococcus faecalis and Staphylococcus aureus .

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies suggest that related benzaldehyde derivatives can exhibit IC values in the micromolar range, indicating potential effectiveness as anticancer agents .

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| 3-Bromo-5-ethoxy... oxime | Not specified | Various cancer lines |

| 2-hydroxy-substituted derivative | 2.2–4.4 | HCT116, MCF7 |

| 3,4,5-trihydroxy derivative | 4.8 | MCF7 |

Antioxidant Activity

The antioxidant properties of related compounds have been noted, suggesting that they may mitigate oxidative stress in biological systems . This activity could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies

- Anticancer Activity : A study reported that certain derivatives of benzaldehyde oxime exhibited selective cytotoxicity against MCF7 breast cancer cells, with IC values ranging from 1.2 to 5.3 µM. This highlights the potential of structurally similar compounds in targeted cancer therapies .

- Enzyme Inhibition : Research on enzyme inhibitors has shown that compounds like this compound can effectively inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition could be significant in treating conditions like gout .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The oxime is synthesized via condensation of the parent aldehyde, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3), with hydroxylamine hydrochloride. Key steps include:

- Reagents: Hydroxylamine hydrochloride, sodium acetate buffer (pH 4–5), and ethanol as solvent .

- Conditions: Reflux at 70–80°C for 4–6 hours, followed by cooling and crystallization.

- Workup: Neutralization with dilute HCl and filtration to isolate the oxime.

Yields (>75%) depend on precise stoichiometry and pH control to avoid over-oxidation or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this oxime, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR:

- ¹H NMR: Look for the oxime proton (N–OH) at δ 8.2–8.5 ppm and the aldehyde proton (converted to C=N–OH) absence.

- ¹³C NMR: The imine carbon (C=N) appears at δ 150–155 ppm .

- IR: Strong absorption at 3200–3400 cm⁻¹ (O–H stretch) and 1640–1660 cm⁻¹ (C=N stretch) .

- X-ray crystallography: For unambiguous structural confirmation, use SHELX software for refinement, focusing on hydrogen-bonding patterns between oxime and hydroxyl groups .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity?

Methodological Answer: The functional groups include:

- Oxime (C=N–OH): Participates in nucleophilic reactions (e.g., cyclization to form heterocycles) and metal coordination.

- Bromine (Br): Electron-withdrawing effect enhances electrophilicity at the ortho/para positions of the benzene ring.

- Ethoxy and hydroxyl groups: Direct substituents in aromatic reactions via hydrogen bonding or steric effects .

Advanced Research Questions

Q. How does the bromine substituent affect regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this oxime?

Methodological Answer: The bromine atom directs EAS to the meta position relative to itself due to its strong electron-withdrawing nature. For example, nitration or halogenation reactions will favor substitution at the 2- or 6-positions of the benzene ring. Experimental validation involves competitive reaction studies with isotopic labeling or computational modeling (DFT) to map electron density .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this oxime, particularly regarding hydrogen-bonding patterns?

Methodological Answer:

- Multi-dataset refinement: Compare data from multiple crystals to identify consistent hydrogen-bonding motifs (e.g., O–H⋯N or N–O⋯H interactions).

- High-resolution synchrotron data: Resolve ambiguities in electron density maps.

- SHELX constraints: Use the DFIX and ISOR commands to refine disordered hydrogen atoms .

Q. How can the oxime group participate in metal coordination, and what analytical methods validate such interactions?

Methodological Answer: The oxime’s N–OH group can act as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺ or Fe³⁺) to form complexes. Validation methods include:

- UV-Vis spectroscopy: Detect ligand-to-metal charge transfer bands (e.g., 400–500 nm for Cu complexes).

- X-ray absorption spectroscopy (XAS): Confirm metal oxidation state and coordination geometry.

- Magnetic susceptibility measurements: Assess spin states in paramagnetic complexes .

Q. What kinetic methods compare the nucleophilic reactivity of this oxime with its analogs?

Methodological Answer:

- Competitive kinetic assays: React the oxime with a standardized electrophile (e.g., methyl iodide) in the presence of a reference compound (e.g., benzaldoxime).

- Pseudo-first-order conditions: Monitor reaction progress via HPLC or ¹H NMR.

- Activation parameters: Calculate ΔG‡ using Eyring plots under varying temperatures .

Safety and Applications

Q. What safety protocols are critical when handling this oxime in the lab?

Methodological Answer:

Q. How can this oxime serve as a precursor for heterocyclic compounds?

Methodological Answer:

- Oxazole synthesis: React with acetic anhydride under acidic conditions to form 5-membered rings via Beckmann rearrangement.

- Isoxazoles: Cyclize with hydroxylamine under microwave irradiation (120°C, 30 min) .

- Metal-organic frameworks (MOFs): Use as a linker in coordination polymers for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.